molecular formula C10H13NO3 B2369234 (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid CAS No. 128223-55-2; 59554-14-2; 76647-67-1

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid

Cat. No.: B2369234
CAS No.: 128223-55-2; 59554-14-2; 76647-67-1
M. Wt: 195.218
InChI Key: LDSJMFGYNFIFRK-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid is a chiral amino acid derivative with significant importance in various fields of scientific research This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid typically involves several steps, starting from readily available starting materials. One common method involves the enantioselective synthesis from Garner’s aldehyde, followed by a series of reactions including Horner–Wadsworth–Emmons reaction, diastereoselective 1,4-addition, and subsequent transformations to introduce the amino and hydroxy groups . The reaction conditions often require the use of specific catalysts and reagents to ensure high enantioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of flow microreactor systems to enhance efficiency and sustainability . These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto acids, while reduction can produce various amino alcohols.

Scientific Research Applications

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid involves its interaction with specific molecular targets, such as enzymes. It can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity. Its ability to act as a chiral building block and its potential therapeutic applications make it a valuable compound in various fields of research.

Properties

IUPAC Name

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSJMFGYNFIFRK-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H]([C@@H](C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50974964
Record name 3-Amino-2-hydroxy-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59554-14-2
Record name 3-Amino-2-hydroxy-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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